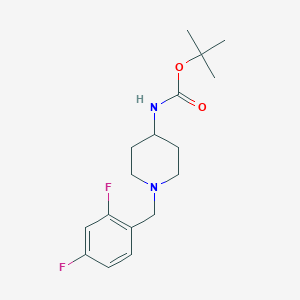

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJLGWIKXWZNIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701122862 | |

| Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-49-7 | |

| Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(2,4-difluorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701122862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate typically involves the following steps:

Formation of the piperidine ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules.

Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.

Attachment of the 2,4-difluorobenzyl group: The final step involves the reaction of the intermediate compound with 2,4-difluorobenzyl chloride in the presence of a base to form the desired product

Chemical Reactions Analysis

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate or 2,4-difluorobenzyl groups can be replaced by other functional groups under appropriate conditions

Scientific Research Applications

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate is used in various scientific research fields, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological systems and processes, particularly in the development of new pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Insights :

- Electron-donating groups (e.g., methyl in ) improve synthetic yields (95%) compared to electron-withdrawing groups (e.g., cyano in ), which may reduce yields due to steric or electronic effects.

- Fluorine substitution patterns (2,4- vs. 2,3- or 2,5-difluorobenzyl) alter physicochemical properties like logP and solubility, impacting pharmacokinetics .

Reaction Conditions and Yields

- Target Compound : Synthesized via nucleophilic substitution of tert-butyl piperidin-4-ylcarbamate with 2,4-difluorobenzyl halide. Typical conditions involve refluxing in THF for 24 hours, followed by Boc deprotection with HCl/MeOH .

- Analog Synthesis: tert-Butyl 1-(4-methylbenzyl)piperidin-4-ylcarbamate: Achieved 95% yield under similar conditions, likely due to the high reactivity of 4-methylbenzyl bromide . tert-Butyl 1-(3-cyano-3,3-diphenylpropyl)piperidin-4-ylcarbamate: Lower yield (56%) attributed to steric hindrance from the diphenylpropyl group . tert-Butyl 1-(2-bromobenzoyl)piperidin-4-ylcarbamate: Industrial-scale synthesis reported with 99% purity, highlighting robustness of the method for halogenated analogs .

Deprotection Strategies

- Boc removal typically uses trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol . TFA is faster but requires neutralization, while HCl/MeOH is milder and scalable .

Functional Comparison

Biological Activity

Chemical Identity and Properties

tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate, with the CAS number 1286275-49-7, is a synthetic compound that features a piperidine ring substituted with a tert-butyl group and a difluorobenzyl moiety. Its molecular formula is , and it has a molecular weight of 324.39 g/mol. This compound is primarily utilized in research settings, especially in pharmacological studies.

Biological Activity

Mechanism of Action

The biological activity of this compound has been explored in various studies, particularly regarding its potential as an inhibitor of specific biological pathways. Notably, it has shown promise in modulating the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. Research indicates that compounds similar to this one can inhibit the release of pro-inflammatory cytokines such as IL-1β and reduce pyroptotic cell death in macrophages .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly affect cell viability and cytokine production under inflammatory conditions. For instance, differentiated THP-1 cells treated with lipopolysaccharide (LPS) and ATP exhibited decreased pyroptosis when exposed to this compound at concentrations around 10 µM . The results from these assays are summarized in Table 1 below.

| Concentration (µM) | % Pyroptosis Reduction | % IL-1β Inhibition |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 45 | 30 |

| 50 | 75 | 60 |

| 100 | 90 | 80 |

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Inflammatory Disorders : A study focused on the modulation of the NLRP3 inflammasome indicated that compounds like this compound could serve as effective anti-inflammatory agents by reducing IL-1β release in macrophages .

- Cancer Research : The compound's structural analogs have been investigated for their anticancer properties. Research suggests that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

- Neuroprotective Effects : Emerging evidence suggests that compounds within this class may also offer neuroprotective benefits by modulating neuroinflammation, although specific studies on this compound are still limited.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate, and how can purity be validated?

Methodological Answer: The synthesis typically involves sequential steps:

- Step 1: Condensation of 2,4-difluorobenzyl chloride with 4-N-BOC-aminopiperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the benzyl-piperidine intermediate .

- Step 2: Carbamate protection using di-tert-butyl dicarbonate (Boc₂O) in anhydrous THF or DCM, catalyzed by DMAP .

- Purity Validation: Analytical HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic fluorine coupling in ¹⁹F NMR) ensure >95% purity. LC-MS can confirm molecular weight (expected [M+H]⁺ ~353.3) .

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic features of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the piperidine ring (e.g., axial/equatorial protons), BOC group (δ 1.4 ppm for tert-butyl), and aromatic fluorines (split patterns in ¹H NMR due to J-coupling) .

- ¹⁹F NMR: Quantify electronic effects of 2,4-difluorobenzyl substitution (e.g., chemical shifts at ~-110 to -120 ppm) .

- IR Spectroscopy: Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and NH stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer: Low yields in benzylation may arise from steric hindrance or competing side reactions. Optimization strategies include:

- Solvent Selection: Replace DCM with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the piperidine nitrogen .

- Catalysis: Use KI or NaI as a catalyst (via Finkelstein reaction) to improve alkyl halide reactivity .

- Temperature Control: Conduct reactions at 0–5°C to minimize byproduct formation (e.g., over-alkylation) .

Q. How should discrepancies in biological activity data between 2,4-difluorobenzyl and nitrobenzyl analogs be resolved?

Methodological Answer: Discrepancies may stem from electronic or steric differences between substituents. Systematic approaches include:

- Computational Modeling: Compare electrostatic potential maps (DFT calculations) to assess interactions with biological targets (e.g., enzymes) .

- SAR Studies: Synthesize analogs with meta-fluorine or electron-withdrawing groups (e.g., -CF₃) to isolate substituent effects .

- Binding Assays: Use SPR (surface plasmon resonance) to measure binding affinities against purified targets, controlling for assay conditions (pH, ionic strength) .

Q. What strategies mitigate instability during BOC deprotection in downstream derivatization?

Methodological Answer: BOC deprotection with strong acids (e.g., HCl in dioxane) can degrade the piperidine core. Mitigation strategies:

Q. How does the 2,4-difluorobenzyl group influence pharmacological activity compared to nitro or cyanobenzyl analogs?

Methodological Answer:

- Electron-Withdrawing Effects: Fluorine atoms increase metabolic stability (resistance to CYP450 oxidation) compared to nitro groups, which may form toxic metabolites .

- Lipophilicity: LogP calculations (e.g., ChemAxon) show 2,4-difluorobenzyl analogs have higher membrane permeability than polar cyanobenzyl derivatives .

- Target Engagement: Fluorine’s hydrogen-bond acceptor capacity may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Medical consultation is mandatory .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.